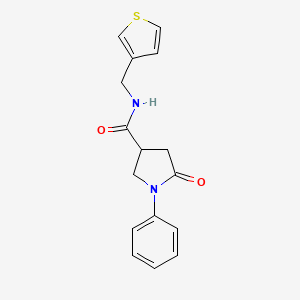
2,3-ジヒドロ-1H-インデン-1-カルバルデヒド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dihydro-1H-indene-1-carbaldehyde is an organic compound with the molecular formula C10H10O It is a derivative of indene, featuring a fused bicyclic structure with an aldehyde functional group at the 1-position
科学的研究の応用
2,3-dihydro-1H-indene-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
作用機序
Mode of Action
It’s known that the compound can undergo various chemical reactions, such as decarbonylative cycloaddition .
Biochemical Pathways
The biochemical pathways affected by 2,3-dihydro-1H-indene-1-carbaldehyde are currently unknown . More research is needed to elucidate the biochemical pathways and their downstream effects influenced by this compound.
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c for optimal stability .
生化学分析
Biochemical Properties
It is known that indole derivatives, which are structurally similar to 2,3-dihydro-1H-indene-1-carbaldehyde, have exhibited many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-HIV activities .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that similar compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of 2,3-dihydro-1H-indene-1-carbaldehyde in animal models .
準備方法
Synthetic Routes and Reaction Conditions
2,3-dihydro-1H-indene-1-carbaldehyde can be synthesized through several methods. One common approach involves the reduction of 1-indanone using sodium borohydride, followed by oxidation with pyridinium chlorochromate (PCC) to yield the desired aldehyde. Another method includes the use of Grignard reagents, where 1-indanone is reacted with a Grignard reagent to form an alcohol intermediate, which is then oxidized to the aldehyde.
Industrial Production Methods
Industrial production of 2,3-dihydro-1H-indene-1-carbaldehyde typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize catalytic hydrogenation and oxidation reactions under controlled conditions to achieve the desired product efficiently.
化学反応の分析
Types of Reactions
2,3-dihydro-1H-indene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2,3-dihydro-1H-indene-1-carboxylic acid.
Reduction: 2,3-dihydro-1H-indene-1-methanol.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
1-indanone: A ketone derivative of indene, used as a precursor in the synthesis of 2,3-dihydro-1H-indene-1-carbaldehyde.
2,3-dihydro-1H-indene-2-carbaldehyde: A structural isomer with the aldehyde group at the 2-position.
Indene: The parent hydrocarbon, used as a starting material in the synthesis of various indene derivatives.
Uniqueness
2,3-dihydro-1H-indene-1-carbaldehyde is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical transformations makes it a valuable compound in synthetic organic chemistry.
特性
IUPAC Name |
2,3-dihydro-1H-indene-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c11-7-9-6-5-8-3-1-2-4-10(8)9/h1-4,7,9H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKDJMDGRSJZIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37414-43-0 |
Source


|
| Record name | 2,3-dihydro-1H-indene-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5-bromopyridin-3-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2399747.png)



![4-bromo-2-{(E)-[(5-chloro-2-fluorophenyl)imino]methyl}phenol](/img/structure/B2399754.png)

![1-(4-Ethylpiperazin-1-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2399758.png)

![4-({[(Furan-2-yl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B2399760.png)

![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide](/img/structure/B2399763.png)
